molecular formula C82H108N16O14S2 B1673837 3,3'-(11,30-bis((1H-indol-3-yl)methyl)-14,33-dibenzyl-2,21-diisobutyl-13,32-dimethyl-5,24-bis(2-(methylthio)ethyl)-3,6,9,12,15,22,25,28,31,34,39,40-dodecaoxo-1,4,7,10,13,16,20,23,26,29,32,35-dodecaazatricyclo[34.2.1.117,20]tetracontane-8,27-diyl)dipropanamide CAS No. 137012-28-3

3,3'-(11,30-bis((1H-indol-3-yl)methyl)-14,33-dibenzyl-2,21-diisobutyl-13,32-dimethyl-5,24-bis(2-(methylthio)ethyl)-3,6,9,12,15,22,25,28,31,34,39,40-dodecaoxo-1,4,7,10,13,16,20,23,26,29,32,35-dodecaazatricyclo[34.2.1.117,20]tetracontane-8,27-diyl)dipropanamide

Cat. No.: B1673837
CAS No.: 137012-28-3
M. Wt: 1606 g/mol
InChI Key: LRAVSBVSGQKVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L 668169 is a tachykinin antagonist.

Properties

CAS No.

137012-28-3

Molecular Formula

C82H108N16O14S2

Molecular Weight

1606 g/mol

IUPAC Name

3-[27-(3-amino-3-oxopropyl)-14,33-dibenzyl-11,30-bis(1H-indol-3-ylmethyl)-13,32-dimethyl-2,21-bis(2-methylpropyl)-5,24-bis(2-methylsulfanylethyl)-3,6,9,12,15,22,25,28,31,34,39,40-dodecaoxo-1,4,7,10,13,16,20,23,26,29,32,35-dodecazatricyclo[34.2.1.117,20]tetracontan-8-yl]propanamide

InChI

InChI=1S/C82H108N16O14S2/c1-47(2)39-67-77(107)89-59(33-37-113-7)73(103)87-57(27-29-69(83)99)71(101)93-64(44-52-46-86-56-26-18-16-24-54(52)56)80(110)96(6)66(42-50-21-13-10-14-22-50)76(106)92-62-32-36-98(82(62)112)68(40-48(3)4)78(108)90-60(34-38-114-8)74(104)88-58(28-30-70(84)100)72(102)94-63(43-51-45-85-55-25-17-15-23-53(51)55)79(109)95(5)65(41-49-19-11-9-12-20-49)75(105)91-61-31-35-97(67)81(61)111/h9-26,45-48,57-68,85-86H,27-44H2,1-8H3,(H2,83,99)(H2,84,100)(H,87,103)(H,88,104)(H,89,107)(H,90,108)(H,91,105)(H,92,106)(H,93,101)(H,94,102)

InChI Key

LRAVSBVSGQKVAS-UHFFFAOYSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC2CCN(C2=O)C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC3CCN1C3=O)CC4=CC=CC=C4)C)CC5=CNC6=CC=CC=C65)CCC(=O)N)CCSC)CC(C)C)CC7=CC=CC=C7)C)CC8=CNC9=CC=CC=C98)CCC(=O)N)CCSC

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC2CCN(C2=O)C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC3CCN1C3=O)CC4=CC=CC=C4)C)CC5=CNC6=CC=CC=C65)CCC(=O)N)CCSC)CC(C)C)CC7=CC=CC=C7)C)CC8=CNC9=CC=CC=C98)CCC(=O)N)CCSC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cyclo(Gln-D-Trp-N-MePhe-(R)Gly(ANC-2)LeuMet)2
L 668,169
L 668169
L-668,169
L-668169

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-(11,30-bis((1H-indol-3-yl)methyl)-14,33-dibenzyl-2,21-diisobutyl-13,32-dimethyl-5,24-bis(2-(methylthio)ethyl)-3,6,9,12,15,22,25,28,31,34,39,40-dodecaoxo-1,4,7,10,13,16,20,23,26,29,32,35-dodecaazatricyclo[34.2.1.117,20]tetracontane-8,27-diyl)dipropanamide
Reactant of Route 2
3,3'-(11,30-bis((1H-indol-3-yl)methyl)-14,33-dibenzyl-2,21-diisobutyl-13,32-dimethyl-5,24-bis(2-(methylthio)ethyl)-3,6,9,12,15,22,25,28,31,34,39,40-dodecaoxo-1,4,7,10,13,16,20,23,26,29,32,35-dodecaazatricyclo[34.2.1.117,20]tetracontane-8,27-diyl)dipropanamide
Reactant of Route 3
3,3'-(11,30-bis((1H-indol-3-yl)methyl)-14,33-dibenzyl-2,21-diisobutyl-13,32-dimethyl-5,24-bis(2-(methylthio)ethyl)-3,6,9,12,15,22,25,28,31,34,39,40-dodecaoxo-1,4,7,10,13,16,20,23,26,29,32,35-dodecaazatricyclo[34.2.1.117,20]tetracontane-8,27-diyl)dipropanamide
Reactant of Route 4
3,3'-(11,30-bis((1H-indol-3-yl)methyl)-14,33-dibenzyl-2,21-diisobutyl-13,32-dimethyl-5,24-bis(2-(methylthio)ethyl)-3,6,9,12,15,22,25,28,31,34,39,40-dodecaoxo-1,4,7,10,13,16,20,23,26,29,32,35-dodecaazatricyclo[34.2.1.117,20]tetracontane-8,27-diyl)dipropanamide
Reactant of Route 5
3,3'-(11,30-bis((1H-indol-3-yl)methyl)-14,33-dibenzyl-2,21-diisobutyl-13,32-dimethyl-5,24-bis(2-(methylthio)ethyl)-3,6,9,12,15,22,25,28,31,34,39,40-dodecaoxo-1,4,7,10,13,16,20,23,26,29,32,35-dodecaazatricyclo[34.2.1.117,20]tetracontane-8,27-diyl)dipropanamide
Reactant of Route 6
3,3'-(11,30-bis((1H-indol-3-yl)methyl)-14,33-dibenzyl-2,21-diisobutyl-13,32-dimethyl-5,24-bis(2-(methylthio)ethyl)-3,6,9,12,15,22,25,28,31,34,39,40-dodecaoxo-1,4,7,10,13,16,20,23,26,29,32,35-dodecaazatricyclo[34.2.1.117,20]tetracontane-8,27-diyl)dipropanamide

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